N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methoxyphenoxy group attached to a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-methoxyphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 3-amino-4-chlorophenol and 2-methoxyphenol under specific conditions (e.g., using a base like sodium hydroxide).
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable amide-forming reagent (e.g., propanoyl chloride) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chlorophenyl)-2-(2-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyphenoxy)-propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWQBCUYPFHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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